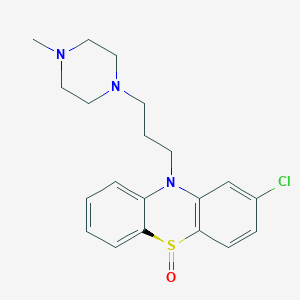

Prochlorperazine Sulfoxide

Descripción general

Descripción

Prochlorperazine Sulfoxide is a metabolite of Prochlorperazine, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. This compound is formed through the oxidation of Prochlorperazine and retains some of its pharmacological properties. This compound is of interest due to its role in the metabolic pathway of Prochlorperazine and its potential implications in pharmacokinetics and drug interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prochlorperazine Sulfoxide can be synthesized through the oxidation of Prochlorperazine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, often dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Análisis De Reacciones Químicas

Types of Reactions: Prochlorperazine Sulfoxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, 0-25°C.

Reduction: Sodium borohydride, ethanol, room temperature.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

Major Products:

Oxidation: this compound.

Reduction: Prochlorperazine.

Substitution: Various substituted derivatives of Prochlorperazine

Aplicaciones Científicas De Investigación

Chemical Applications

Reference Standard in Analytical Chemistry

Prochlorperazine sulfoxide serves as a reference standard in analytical chemistry. It is utilized for the identification and quantification of prochlorperazine and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .

Table 1: Analytical Techniques for this compound

| Technique | Description | Application |

|---|---|---|

| HPLC | Separates compounds based on their affinity | Quantification in biological samples |

| LC-MS/MS | Combines liquid chromatography with mass spectrometry | Identifies metabolites |

Biological Applications

Metabolic Pathways Research

this compound is studied for its role in the metabolic pathways of prochlorperazine. Understanding these pathways helps elucidate the pharmacokinetics of the parent drug, including absorption, distribution, metabolism, and excretion (ADME) .

Pharmacological Studies

Research has indicated that this compound retains some pharmacological properties similar to its parent compound, particularly its interaction with D2 dopamine receptors in the brain . This interaction is crucial for understanding its potential therapeutic effects in treating conditions such as nausea and psychosis.

Table 2: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| D2 Dopamine Receptor Antagonism | Inhibits dopamine binding, affecting mood and behavior |

| Antiemetic Activity | Reduces nausea and vomiting through central action |

Medical Applications

Therapeutic Investigations

this compound is being investigated for its potential therapeutic effects in various medical conditions where prochlorperazine is indicated. This includes studies on its efficacy in treating migraines, where it has been shown to provide better pain relief compared to other medications like sumatriptan .

Case Study: Migraine Treatment

A study comparing prochlorperazine with other migraine treatments demonstrated that patients receiving prochlorperazine experienced significant pain relief with fewer side effects . This highlights the importance of understanding the metabolite's effects in clinical settings.

Industrial Applications

Quality Control in Pharmaceuticals

In the pharmaceutical industry, this compound is utilized in developing analytical methods for quality control of pharmaceutical products containing prochlorperazine. Its stability as a degradation product makes it an essential component in ensuring product integrity .

Future Directions and Research Opportunities

Ongoing research into this compound's mechanisms of action and pharmacokinetics may uncover new therapeutic uses or improve existing formulations. The exploration of alternative delivery methods, such as nasal sprays or buccal administration, could enhance bioavailability while minimizing side effects associated with traditional oral routes .

Mecanismo De Acción

The mechanism of action of Prochlorperazine Sulfoxide is similar to that of Prochlorperazine. It primarily exerts its effects by blocking D2 dopamine receptors in the brain, which helps alleviate symptoms of nausea, vomiting, and psychosis. Additionally, it may interact with histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Prochlorperazine: The parent compound, used as an antipsychotic and antiemetic.

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.

Comparison: Prochlorperazine Sulfoxide is unique due to its formation as a metabolite of Prochlorperazine. While Prochlorperazine and Chlorpromazine share similar antipsychotic properties, this compound’s role as a metabolite provides insights into the metabolic fate and pharmacokinetics of Prochlorperazine. Promethazine, although structurally related, is primarily used for its antihistaminic properties and has a different therapeutic profile .

Actividad Biológica

Prochlorperazine Sulfoxide is a significant metabolite of the antipsychotic drug prochlorperazine, which is primarily known for its antagonistic effects on dopamine receptors, particularly the D2 subtype. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Dopamine Receptor Interaction

this compound acts mainly as an antagonist at D2 dopamine receptors in the central nervous system. By inhibiting dopamine binding, it alters dopaminergic signaling pathways, which can affect mood, behavior, and perception. This action is crucial in managing conditions such as schizophrenia and severe nausea .

Additional Receptor Targets

Besides D2 receptors, this compound may also interact with other neurotransmitter systems, including histaminergic and cholinergic pathways. Some studies suggest it can inhibit P2X7 receptors in macrophages, impacting calcium ion influx and potentially modulating immune responses .

Pharmacokinetics

Absorption and Metabolism

Prochlorperazine undergoes extensive hepatic metabolism, including oxidation to form this compound. The metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6, which plays a critical role in converting prochlorperazine into its sulfoxide form .

Elimination

The compound is primarily excreted via feces and bile, with minimal amounts found in urine. Its half-life varies depending on the administration route but averages around 8-9 hours following oral or intravenous dosing .

Biological Effects

Cellular Impact

Research indicates that this compound can influence cellular processes such as migration and invasion in glioblastoma cells. Specifically, it has been shown to decrease the migratory capacity of U-87 MG glioblastoma cells by modulating integrin expression and affecting cytoskeletal dynamics.

Antiviral Activity

Interestingly, Prochlorperazine has demonstrated antiviral properties against Dengue virus infection in both in vitro and in vivo models. This suggests potential applications beyond its traditional use as an antipsychotic agent.

Case Studies and Research Findings

-

Study on Muscle Activity

A recent study investigated the effects of Prochlorperazine on muscle activity in rats. The findings revealed that it could prevent atrophy in skeletal muscles under disuse conditions by mitigating oxidative stress and calcium overload . This highlights its potential role in muscle preservation therapies. -

Stability-Indicating HPLC Studies

Forced degradation studies utilizing High-Performance Liquid Chromatography (HPLC) have been employed to assess the stability of this compound under various conditions. These studies ensure that the compound retains its efficacy over time and under different environmental factors .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C20H24ClN3OS |

| Dopamine Receptor Targeting | Primarily D2 receptors |

| Metabolism | Hepatic; involves CYP2D6 |

| Half-Life | 8-9 hours |

| Primary Excretion Route | Feces and bile |

| Effects on Glioblastoma Cells | Decreases migration via integrin modulation |

| Antiviral Activity | Active against Dengue virus |

Propiedades

IUPAC Name |

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGYHFQQUZPAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905736 | |

| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10078-27-0 | |

| Record name | Prochlorperazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCHLORPERAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does buccal administration of Prochlorperazine compare to the traditional oral route in terms of Prochlorperazine Sulfoxide exposure?

A1: Studies have shown that buccal administration of Prochlorperazine leads to significantly lower exposure to this compound compared to the oral route. [] This is likely due to the bypass of first-pass metabolism in the liver when the drug is absorbed through the buccal mucosa. [] This difference in metabolite exposure could have implications for both the efficacy and side effect profile of Prochlorperazine depending on the route of administration.

Q2: Beyond this compound, what other metabolites were identified in studies investigating the metabolism of buccally administered Prochlorperazine?

A2: Research identified two additional metabolites alongside this compound in individuals administered Prochlorperazine buccally: Prochlorperazine 7-hydroxide and this compound 4’-N-oxide. [] These findings highlight the complex metabolic pathways of Prochlorperazine and underscore the importance of comprehensive metabolite profiling.

Q3: Can you elaborate on the stability of extemporaneously prepared Prochlorperazine nasal spray and its relevance to this compound formation?

A3: Studies demonstrated that extemporaneously prepared Prochlorperazine nasal spray, formulated with a citrate buffer and stored in low-density polyethylene bottles, exhibited excellent chemical stability for up to 60 days at room temperature. [] Importantly, there was minimal formation of this compound, the primary degradation product, throughout the study period. [] This highlights the importance of appropriate formulation and storage conditions in maintaining the stability and minimizing degradation of Prochlorperazine to this compound in compounded preparations.

Q4: What analytical techniques are commonly employed to quantify Prochlorperazine and this compound in biological samples?

A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for the simultaneous quantification of Prochlorperazine and its metabolites, including this compound, in plasma samples. [] This method offers high sensitivity and specificity, allowing for accurate measurement of these compounds even at low concentrations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.